molecular formula C19H17N3O6S B2710334 N-(1,3-dioxoisoindolin-5-yl)-4-(morpholinosulfonyl)benzamide CAS No. 683235-27-0

N-(1,3-dioxoisoindolin-5-yl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2710334
CAS RN: 683235-27-0
M. Wt: 415.42
InChI Key: PNWCPWCNSCEDCN-UHFFFAOYSA-N
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Description

“N-(1,3-dioxoisoindolin-5-yl)-4-(morpholinosulfonyl)benzamide” is a chemical compound. It is an analog of substituted N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)arylsulfonamide . These compounds are useful as modulators of cereblon (CRBN) activity .

Scientific Research Applications

Synthesis and Characterization

  • A study focused on the synthesis and characterization of novel compounds, including 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione, demonstrating an interest in exploring the applications of isoindoline derivatives in corrosion inhibition for mild steel in acidic media (Aouine et al., 2011). This research underscores the chemical versatility and potential industrial applications of compounds related to N-(1,3-dioxoisoindolin-5-yl)-4-(morpholinosulfonyl)benzamide.

  • Another investigation synthesized N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives, evaluating their antiepileptic activity, which highlights the potential biomedical applications of isoindolin derivatives in drug development (Asadollahi et al., 2019).

Biological Activities

  • Research into N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including N-(Morpholinothiocarbonyl) benzamide, examined their structure and antifungal activity, indicating the potential for agricultural or pharmaceutical applications of such compounds (Zhou Weiqun et al., 2005).

  • The synthesis and evaluation of 3-(1,3-dioxoisoindolin-2-yl)-N-substituted phenyl benzamide analogues as HIV Integrase Strand Transfer Inhibitors showcase the exploration of isoindoline derivatives in developing antiviral drugs, emphasizing the compound's relevance in addressing global health challenges (Wadhwa et al., 2019).

Future Directions

The future directions of “N-(1,3-dioxoisoindolin-5-yl)-4-(morpholinosulfonyl)benzamide” and similar compounds could involve further exploration of their role as modulators of cereblon (CRBN) activity. This could potentially lead to new treatments for disorders of uncontrolled cellular proliferation, such as cancer .

properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S/c23-17(20-13-3-6-15-16(11-13)19(25)21-18(15)24)12-1-4-14(5-2-12)29(26,27)22-7-9-28-10-8-22/h1-6,11H,7-10H2,(H,20,23)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWCPWCNSCEDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dioxoisoindolin-5-yl)-4-(morpholinosulfonyl)benzamide

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